7-Amino-1-benzofuran-2-carboxylic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1-benzofuran-2-carboxylic acid hydrochloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1-benzofuran-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
7-Amino-1-benzofuran-2-carboxylic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 7-Amino-1-benzofuran-2-carboxylic acid hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell growth and proliferation . This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
- 2-Amino-1-benzofuran-3-carboxylic acid hydrochloride
- 4-Amino-1-benzofuran-2-carboxylic acid hydrochloride
Comparison: 7-Amino-1-benzofuran-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct biological activities compared to its analogs . For instance, the position of the amino group can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C9H8ClNO3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
7-amino-1-benzofuran-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H7NO3.ClH/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6;/h1-4H,10H2,(H,11,12);1H |
InChI Key |
DEIYCGMUKINJJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC(=C2)C(=O)O.Cl |
Origin of Product |
United States |
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